Cas no 5658-86-6 (4-Chloro-1,6-dimethylpyridin-2(1H)-one)
4-Chloro-1,6-dimethylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1,6-dimethylpyridin-2(1H)-one
- SBB087235
- FCH846759
- 4-chloro-1,6-dimethylhydropyridin-2-one
- AX8331131
- 4-chloro-1,6-dimethyl-1,2-dihydropyridin-2-one
- 4-Chloro-1,6-dimethylpyridin-2(1H)-one
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- Inchi: 1S/C7H8ClNO/c1-5-3-6(8)4-7(10)9(5)2/h3-4H,1-2H3
- InChI Key: AJNXKFGZAOMRHR-UHFFFAOYSA-N
- SMILES: ClC1=CC(N(C)C(C)=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 230
- Topological Polar Surface Area: 20.3
4-Chloro-1,6-dimethylpyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194356-5g |
4-Chloro-1,6-dimethylpyridin-2(1H)-one |
5658-86-6 | 95% | 5g |
$1314.54 | 2023-09-01 | |
| Alichem | A029194356-10g |
4-Chloro-1,6-dimethylpyridin-2(1H)-one |
5658-86-6 | 95% | 10g |
$1591.92 | 2023-09-01 | |
| Alichem | A029194356-25g |
4-Chloro-1,6-dimethylpyridin-2(1H)-one |
5658-86-6 | 95% | 25g |
$2680.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437327-1g |
4-Chloro-1,6-dimethylpyridin-2(1H)-one |
5658-86-6 | 95+% | 1g |
¥3752.00 | 2024-05-08 |
4-Chloro-1,6-dimethylpyridin-2(1H)-one Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Chloro-1,6-dimethylpyridin-2(1H)-one
Comprehensive Overview of 4-Chloro-1,6-dimethylpyridin-2(1H)-one (CAS No. 5658-86-6): Properties, Applications, and Industry Insights
4-Chloro-1,6-dimethylpyridin-2(1H)-one (CAS No. 5658-86-6) is a specialized organic compound belonging to the pyridine derivative family. Its unique molecular structure, featuring a chloro substituent at the 4-position and methyl groups at the 1- and 6-positions, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound's heterocyclic framework and electron-rich properties have garnered attention for applications in drug discovery, material science, and catalysis.
In recent years, the demand for pyridine-based compounds like 4-Chloro-1,6-dimethylpyridin-2(1H)-one has surged due to their versatility in synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound's CAS No. 5658-86-6 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry.
From a synthetic perspective, 4-Chloro-1,6-dimethylpyridin-2(1H)-one exhibits remarkable stability under various reaction conditions, enabling its use in cross-coupling reactions and nucleophilic substitutions. Its chloro group serves as a reactive handle for further functionalization, a feature exploited in the development of high-value fine chemicals. Industry reports highlight its growing adoption in crop protection formulations, where it contributes to the synthesis of novel pesticides with improved environmental profiles.
Environmental and regulatory considerations are shaping the future of CAS No. 5658-86-6 applications. With increasing emphasis on green chemistry principles, manufacturers are exploring solvent-free synthetic routes for this compound. Analytical studies confirm its biodegradability potential, addressing concerns about persistent organic pollutants. These attributes make it a candidate for sustainable pharmaceutical synthesis—a hot topic in ESG-focused investment circles.
The physicochemical properties of 4-Chloro-1,6-dimethylpyridin-2(1H)-one contribute to its handling advantages. With a defined melting point range and good solubility in polar aprotic solvents, it offers practical benefits for industrial-scale operations. Quality control protocols emphasize HPLC purity verification, as even trace impurities can impact downstream reactions. These technical specifications are crucial for buyers evaluating CAS 5658-86-6 suppliers in competitive markets.
Emerging research directions for 5658-86-6 include its incorporation into metal-organic frameworks (MOFs) for gas storage applications. The compound's ability to coordinate with transition metals while maintaining thermal stability makes it interesting for energy storage materials—a sector experiencing rapid growth due to renewable energy initiatives. Patent analyses reveal increasing innovation around this pyridinone derivative in battery technology.
Market intelligence indicates steady growth in the 4-Chloro-1,6-dimethylpyridin-2(1H)-one sector, driven by Asia-Pacific pharmaceutical manufacturing expansion. Suppliers are responding with GMP-compliant production facilities and improved logistics solutions for temperature-sensitive shipments. The compound's cost-performance ratio compared to alternative heterocycles remains a key purchasing factor, especially for generic drug manufacturers.
From a safety standpoint, proper handling of CAS No. 5658-86-6 requires standard laboratory precautions. While not classified as highly hazardous, its material safety data sheet (MSDS) recommends ventilation controls during bulk processing. These operational guidelines align with modern occupational health standards, ensuring compliance during scale-up activities.
Future prospects for 4-Chloro-1,6-dimethylpyridin-2(1H)-one appear promising, with computational chemistry models predicting new applications in electronic materials. Its charge transport properties are being evaluated for organic semiconductors—an area intersecting with flexible electronics trends. As synthetic methodologies advance, this compound will likely see expanded use across life sciences and advanced materials sectors.
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